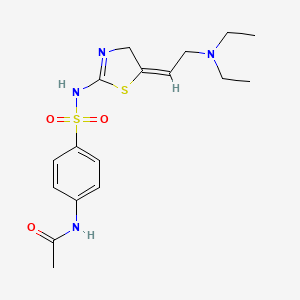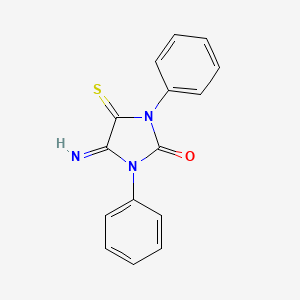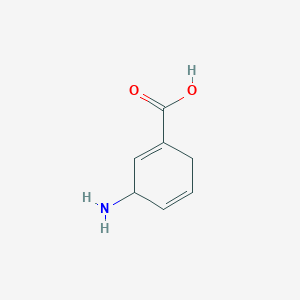
1H-1,2,4-Triazol-1-ylphosphonous acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,2,4-Triazol-1-ylphosphonous acid is a heterocyclic compound that contains a triazole ring and a phosphonous acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazol-1-ylphosphonous acid can be synthesized through several methods. One common approach involves the cycloaddition reaction of hydrazine derivatives with suitable electrophiles . Another method includes the use of microwave irradiation to facilitate the reaction between reactive cumulenes and nitrile precursors .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1H-1,2,4-Triazol-1-ylphosphonous acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonous acid group to phosphine derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
1H-1,2,4-Triazol-1-ylphosphonous acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Mecanismo De Acción
The mechanism of action of 1H-1,2,4-Triazol-1-ylphosphonous acid involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The phosphonous acid group can act as a ligand, modulating the activity of enzymes and receptors .
Comparación Con Compuestos Similares
1H-1,2,4-Triazole: Shares the triazole ring structure but lacks the phosphonous acid group.
1H-1,2,3-Triazole: Another triazole isomer with different nitrogen atom positions.
Phosphonic Acid Derivatives: Compounds with similar phosphonous acid groups but different heterocyclic structures.
Uniqueness: 1H-1,2,4-Triazol-1-ylphosphonous acid is unique due to the combination of the triazole ring and the phosphonous acid group, which imparts distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
72741-22-1 |
|---|---|
Fórmula molecular |
C2H4N3O2P |
Peso molecular |
133.05 g/mol |
Nombre IUPAC |
1,2,4-triazol-1-ylphosphonous acid |
InChI |
InChI=1S/C2H4N3O2P/c6-8(7)5-2-3-1-4-5/h1-2,6-7H |
Clave InChI |
KHWFJRUXDROMPK-UHFFFAOYSA-N |
SMILES canónico |
C1=NN(C=N1)P(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Cycloheptanone, 2,7-bis[(4-chlorophenyl)methylene]-](/img/structure/B14456708.png)




![N-(2-Hydroxyethyl)-N'-[1-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B14456749.png)

![Thiazolium, 4,5-dihydro-3-methyl-2-[3-(3-methyl-2-thiazolidinylidene)-1-propenyl]-, iodide](/img/structure/B14456764.png)




